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molecular formula C8H4BrF2N B1374339 5-bromo-4,6-difluoro-1H-indole CAS No. 1154742-51-4

5-bromo-4,6-difluoro-1H-indole

Cat. No. B1374339
M. Wt: 232.02 g/mol
InChI Key: WLQCUDABSXTYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a solution of 5-bromo-4,6-difluoro-1H-indole (1.29 g, 5.56 mmol) in acetonitrile (7.0 mL) was added N,N-dimethylformiminium chloride (1.07 g, 8.34 mmol). The reaction mixture was stirred at room temperature for 45 minutes. To the reaction mixture was added 1N NaOH (15 mL, 15 mmol). The resulting mixture was heated to 100° C. for 60 minutes, cooled to 0° C. and the resulting solid was collected via filtration, washed with water, and air-dried with vacuum to provide 900 mg of the title compound. An additional crop of solids formed in the filtrate, was collected, and dried to provide an additional 371 mg of the title compound for a total of 1.271 g (88% yield). MS (ES+) 260.3 (M+H)+. 1H NMR (400 MHz, DMSO-d6) δ 12.58 (br. s, 1H), 9.93 (d, J=3.90 Hz, 2H), 8.34 (s, 2H), 7.39 (dd, J=8.49, 1.07 Hz, 1H).
Quantity
1.29 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylformiminium chloride
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][CH:6]=[CH:5]2.[OH-:13].[Na+].[C:15](#N)C>>[Br:1][C:2]1[C:3]([F:12])=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][CH:6]=[C:5]2[CH:15]=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
BrC=1C(=C2C=CNC2=CC1F)F
Name
N,N-dimethylformiminium chloride
Quantity
1.07 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 100° C. for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected via filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried with vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C(=C2C(=CNC2=CC1F)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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